

Application Note: Quantitative HPLC Assay for Decursidate

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Compound of Interest

Compound Name: Decursidate

Cat. No.: B1157923

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Abstract

This application note details a robust and validated method for the quantitative analysis of **Decursidate** using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of **Decursidate** in various sample matrices. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability and reproducibility.

Introduction

Decursidate is a chemical compound with the molecular formula C₁₈H₁₈O₆[1]. As a derivative of ferulic acid, it holds potential for various pharmacological applications[2]. Accurate quantification of **Decursidate** is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive protocol for a stability-indicating RP-HPLC method for the determination of **Decursidate**.

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Solvents: HPLC grade acetonitrile and water.
- Reagents: HPLC grade methanol, formic acid.
- Standard: **Decursidate** reference standard (purity >98%).

Chromatographic Conditions

A reliable HPLC method is fundamental for accurate quantification. The following conditions have been optimized for the analysis of **Decursidate**.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient	0-15 min, 30-70% B 15-20 min, 70-30% B 20-25 min, 30% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 315 nm
Injection Volume	10 µL
Run Time	25 minutes

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Decursidate** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL.

Sample Preparation: The sample preparation will depend on the matrix. For a solid sample, an extraction with a suitable solvent like methanol or ethanol followed by filtration through a 0.45

µm filter is recommended. For liquid samples, dilution with the mobile phase and filtration may be sufficient.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of **Decursidate**, and a sample solution. The chromatograms were examined for any interference at the retention time of **Decursidate**.

Linearity and Range

The linearity of the method was determined by analyzing seven concentrations of **Decursidate** (1, 5, 10, 20, 30, 40, and 50 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The range is the interval between the upper and lower concentration levels that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Parameter	Result
Linearity Range	1 - 50 µg/mL
Correlation Coefficient (r^2)	> 0.999
Regression Equation	$y = mx + c$

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of **Decursidate** standard was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Spike Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)	% RSD
80%	8	7.95	99.38	0.85
100%	10	10.08	100.80	0.62
120%	12	11.92	99.33	0.77

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of a standard solution on the same day. Intermediate precision was determined by performing the same procedure on three different days.

Precision Level	% RSD of Peak Area
Repeatability (n=6)	< 1.0%
Intermediate Precision (n=9)	< 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

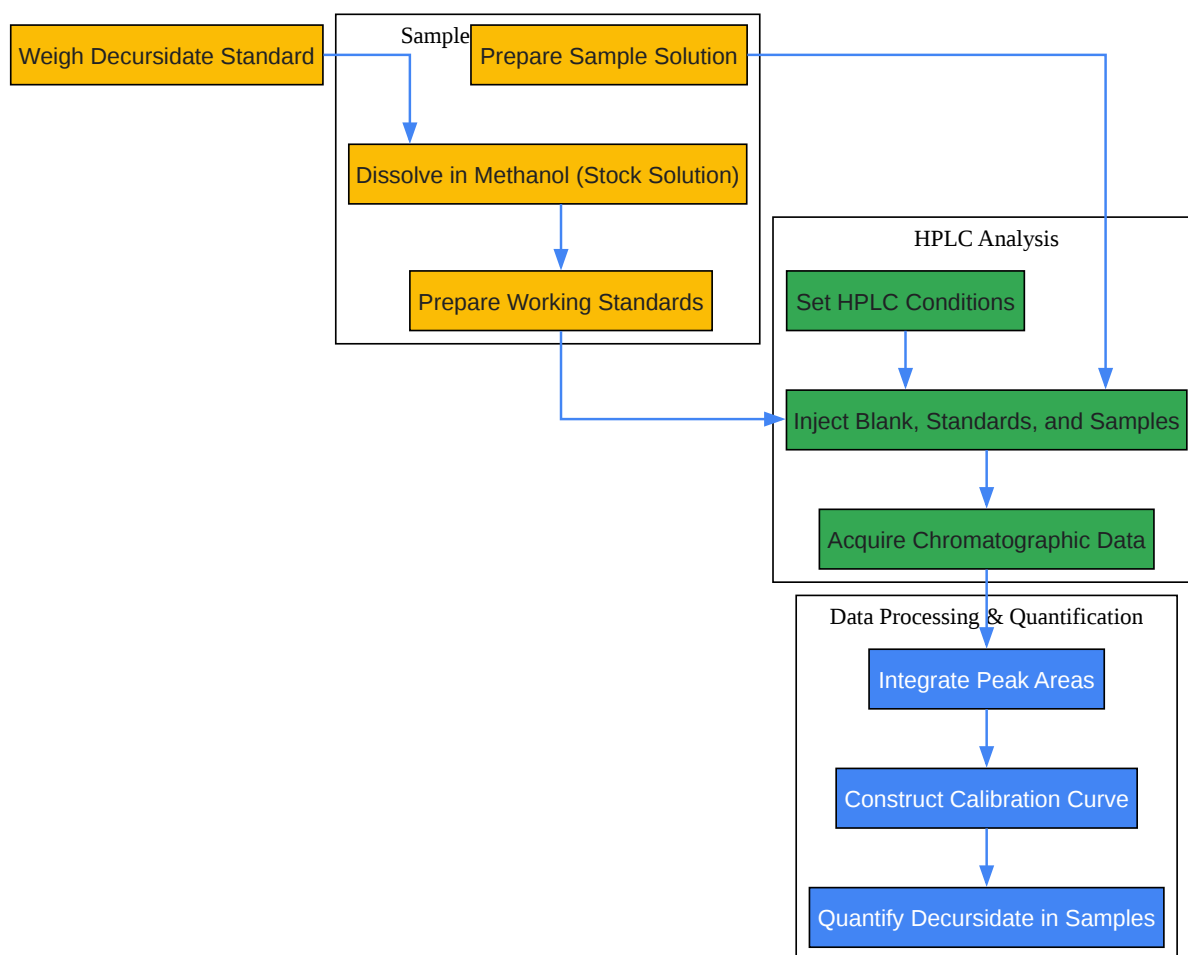
Parameter	Value (µg/mL)
LOD	0.1
LOQ	0.3

Robustness

The robustness of the method was evaluated by intentionally varying chromatographic parameters such as flow rate (± 0.1 mL/min), column temperature ($\pm 2^\circ\text{C}$), and mobile phase

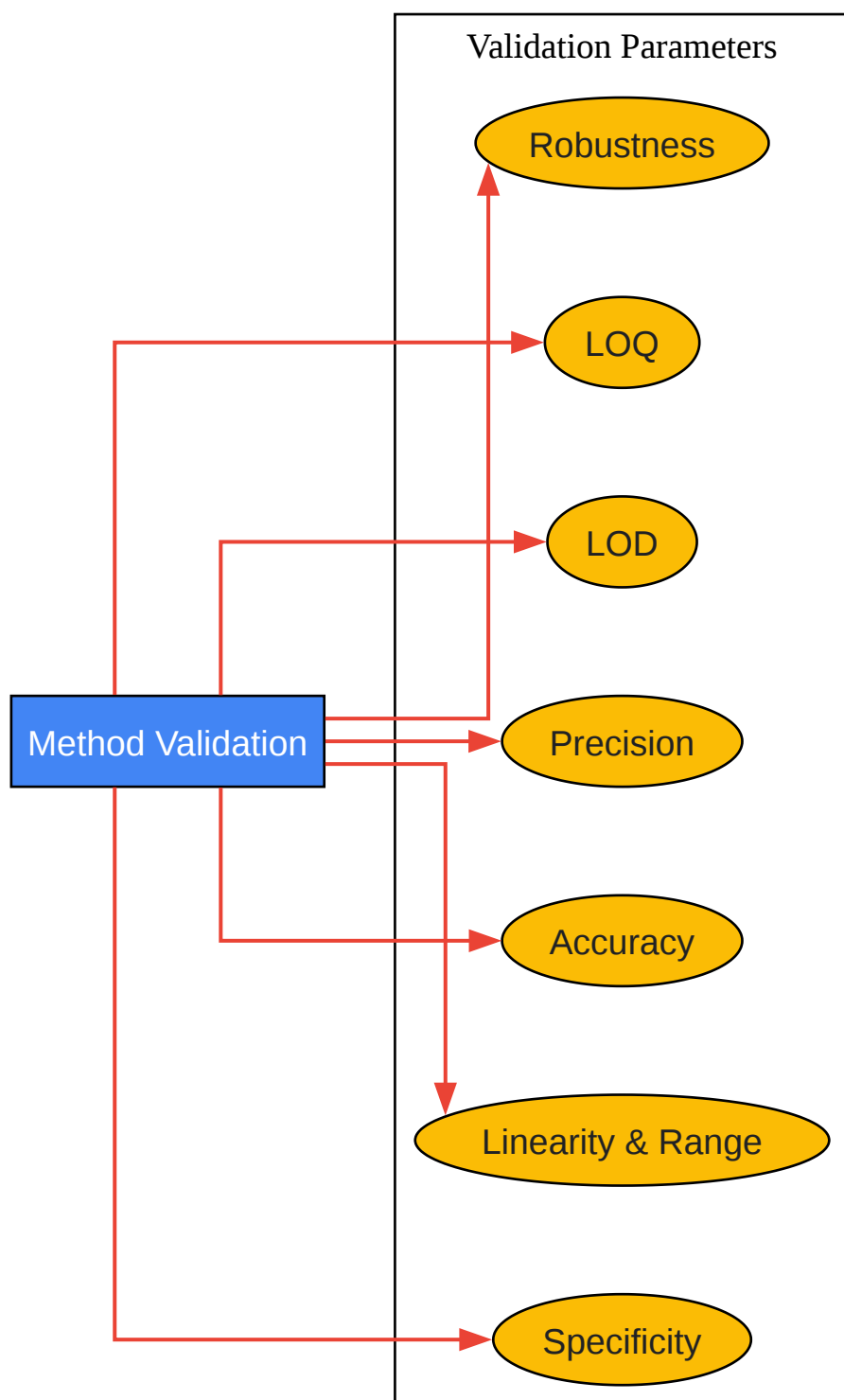
composition ($\pm 2\%$ organic). The system suitability parameters were checked under these varied conditions.

Experimental Workflow and Diagrams



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Caption: Experimental workflow for the quantitative HPLC analysis of **Decursidate**.



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Caption: Logical relationship of the HPLC method validation parameters.

Conclusion

The developed RP-HPLC method is simple, accurate, precise, and specific for the quantitative determination of **Decursidate**. The method was successfully validated according to ICH guidelines and can be effectively used for routine analysis in research and quality control laboratories.

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References

- 1. Decursidate | C₁₈H₁₈O₆ | CID 102004630 - PubChem [pubchem.ncbi.nlm.nih.gov]
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